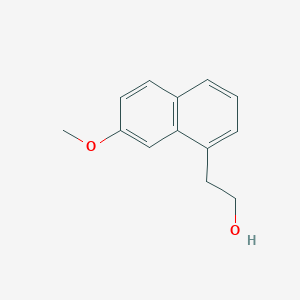

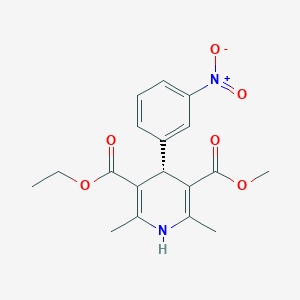

1,6,8-Trideoxyshanzhigenin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,6,8-Trideoxyshanzhigenin, a compound presumably of interest due to its unique structural features and potential biological activity, falls into the category of organic compounds that might exhibit significant chemical and pharmacological properties. Research into similar compounds involves detailed synthesis, structural analysis, and exploration of physical and chemical properties.

Synthesis Analysis

The synthesis of complex organic molecules like 1,6,8-Trideoxyshanzhigenin typically involves multi-step reactions, starting from simpler precursors. Techniques such as asymmetric synthesis, ring-closing metathesis, and catalyzed cyclization reactions are often employed to construct the molecular framework with the desired stereochemistry (Umezawa et al., 2006).

Molecular Structure Analysis

Determining the molecular structure of a compound like 1,6,8-Trideoxyshanzhigenin involves spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide insights into the compound's atomic and electronic structure, helping to confirm the success of the synthesis and understand its three-dimensional conformation (El‐Faham et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 1,6,8-Trideoxyshanzhigenin would be influenced by its functional groups and molecular structure. Reactivity studies, including those with electrophiles and nucleophiles, can reveal the compound's chemical behavior and stability under various conditions. Insights into similar compounds' reactivity can be gleaned from studies on triazoles and their interactions with DNA (Nehra et al., 2021).

科学的研究の応用

Genetic Encoding and Labeling of Proteins

Genetic Encoding and Labeling of Aliphatic Azides and Alkynes in Recombinant Proteins : This study demonstrates the use of an orthogonal tRNA synthetase/tRNA pair for site-specific incorporation of unnatural amino acids containing azide and alkyne groups into recombinant proteins in E. coli. The methodology enables site-specific labeling of proteins with biotin or fluorophores via click chemistry, offering a powerful tool for protein research (Nguyen et al., 2009).

Lanthipeptides with Antinociceptive Activity

Synthesis and Biological Activity of Condensed 1,2,4-Triazoles

Synthesis, Biological Activity, and Molecular Modeling of a New Series of Condensed 1,2,4-Triazoles : This research explores the creation and analysis of condensed 1,2,4-triazole derivatives with potential antidiabetic and antioxidant activities. The study also investigates these compounds' interactions with enzymes and their antioxidant mechanism, providing insights into the development of new therapeutic agents (El Bakri et al., 2019).

Conversion of Hydrocarbons by Membrane-bound Methane Monooxygenase

Controlled Oxidation of Hydrocarbons by the Membrane-bound Methane Monooxygenase : Investigating the catalytic conversion of methane to methanol by particulate methane monooxygenase (pMMO) provides insights into the biochemical conversion of natural gas into more usable forms. The study suggests pMMO's utility in biotechnological applications for methane utilization and conversion (Chan & Yu, 2008).

Safety and Hazards

特性

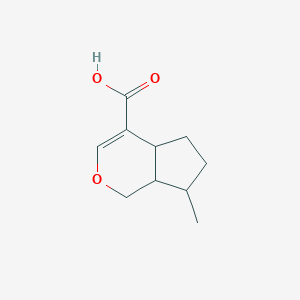

IUPAC Name |

7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-6-2-3-7-8(6)4-13-5-9(7)10(11)12/h5-8H,2-4H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACOJCUIVGRIKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1COC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6,8-Trideoxyshanzhigenin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)

![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)